2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene]
Description
Properties
IUPAC Name |
2'-bromo-2-chlorospiro[fluorene-9,9'-xanthene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14BrClO/c26-15-9-12-24-22(13-15)25(20-7-3-4-8-23(20)28-24)19-6-2-1-5-17(19)18-11-10-16(27)14-21(18)25/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQFLHKRPIAWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=C4C=C(C=C6)Br)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound features a spirocyclic core comprising a fluorene moiety fused to a xanthene system, with bromine and chlorine substituents at the 2'- and 2-positions, respectively. Its molecular formula, C₂₅H₁₄BrClO , corresponds to a molecular weight of 445.7 g/mol. The spiro junction at the 9-position of both rings imposes steric constraints that influence reactivity during synthesis.
Physicochemical Characteristics
Preparation Methods and Synthetic Pathways
Core Spirocyclic Framework Construction
The spiro[fluorene-9,9'-xanthene] scaffold is typically synthesized via acid-catalyzed condensation of 9-fluorenone derivatives with dihydroxy aromatic precursors.
Catalytic Condensation with Resorcinol Derivatives
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Reactants : 2-Chloro-9-fluorenone and 2-bromoresorcinol.
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Conditions : Reflux for 6–10 hours under inert atmosphere.
This method avoids metallic catalysts, reducing contamination risks in optoelectronic applications. Substituted resorcinols direct halogen placement; for instance, 2-bromoresorcinol ensures bromine incorporation at the xanthene 2'-position.
Sequential Electrophilic Aromatic Substitution
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Chlorination : Prior to spirocyclization, 9-fluorenone is chlorinated at the 2-position using Cl₂/FeCl₃, achieving >90% regioselectivity.
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Bromination : Post-spirocyclization, bromine is introduced via N-bromosuccinimide (NBS) in dichloromethane at 0°C, targeting the xanthene 2'-position.
Key Data :
| Step | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ | 25°C | 92 | 98 |
| Bromination | NBS, CH₂Cl₂ | 0°C | 78 | 97 |
One-Pot Halogenation-Debromination
A patent-inspired approach minimizes dihalogenated byproducts:
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Overbromination : Treat spiro[fluorene-9,9'-xanthene] with excess Br₂ in acetic acid (70°C, 2 h).
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Debromination : Add diethyl phosphite (1.2 eq) to reduce dibromo impurities.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Innovations
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Lewis Acid-Free Systems : Eliminating ZnCl₂ or AlCl₃ reduces halide contamination, critical for pharmaceutical-grade synthesis.
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Microwave Assistance : Pilot studies show 30% reduction in reaction time for spirocyclization under microwave irradiation (150 W, 100°C).
Analytical and Purification Techniques
Chromatographic Separation
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium hydroxide (KOH).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction reactions can be employed to remove halogen atoms or reduce other functional groups within the molecule. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of bromine or chlorine with methoxy groups results in the formation of methoxy-substituted spiro compounds.
Oxidation: Oxidation can lead to the formation of spiro compounds with additional carbonyl or hydroxyl groups.
Reduction: Reduction can yield dehalogenated spiro compounds or compounds with reduced functional groups.
Scientific Research Applications
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials. Its unique spiro structure makes it valuable in the development of novel organic semiconductors and light-emitting materials.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and tracking biological processes. Its fluorescence properties make it suitable for use in fluorescence microscopy and flow cytometry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound is used in the production of advanced materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] depends on its specific application
Fluorescence: The compound’s fluorescence properties are due to its spiro structure, which allows for efficient absorption and emission of light. This makes it useful as a fluorescent probe in biological imaging.
Chemical Reactivity: The presence of bromine and chlorine atoms in the compound enhances its reactivity, allowing it to participate in various chemical reactions. This reactivity is exploited in the synthesis of complex molecules and materials.
Biological Interactions: In medicinal chemistry, the compound’s ability to interact with biological targets, such as enzymes and receptors, is key to its potential therapeutic effects. These interactions can modulate biological pathways and processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Key Properties of SFX-Based Halogenated Derivatives
*Estimated from analogous SFX derivatives. †Calculated based on molecular formula.
Key Observations:
- The electron-withdrawing nature of halogens may lower HOMO levels, improving oxidative stability .
- Solubility : Alkoxy-substituted SFX derivatives (e.g., 2-bromo-3',6'-bis(octyloxy)spiro[SFX]) exhibit superior solubility in organic solvents due to flexible side chains, whereas halogenated variants require optimization via doping or blending .
Performance in Optoelectronic Devices
Table 2: Device Performance of SFX-Based Materials
Comparative Analysis:
- HTMs for PSCs : While X60 achieves high power conversion efficiency (PCE), it requires lithium doping, which introduces instability issues. The bromo-chloro SFX variant could offer similar efficiency with reduced hygroscopicity if halogen substituents stabilize the HOMO level .
- OLED Hosts: SFXSPO’s asymmetric phosphinoyl group enables high electroluminescence efficiency, whereas halogenated SFX derivatives may require additional functionalization (e.g., diphenylamine arms) to match performance .
Biological Activity
2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene] is a synthetic organic compound notable for its unique spiro structure, which combines fluorene and xanthene moieties. This compound has garnered attention in various fields, particularly in biological research and material science. Its potential biological activities, including its use in fluorescent probes and organic photovoltaics, highlight its significance in both academic and industrial applications.
- Chemical Formula : CHBrClO
- Molecular Weight : 445.7 g/mol
- Structure : Characterized by a spiro linkage between a fluorene and a xanthene unit with bromine and chlorine substituents.
The biological activity of 2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene] is primarily attributed to its ability to interact with biological molecules through various mechanisms:
- Fluorescent Probes : The compound is utilized in the development of fluorescent probes for imaging cellular processes. Its fluorescence properties allow for high specificity and sensitivity in biological imaging applications .
- Organic Photovoltaics : It enhances light absorption and energy conversion efficiency in organic solar cells, making it a valuable component in renewable energy technologies .
- Sensor Technology : The compound is applied in sensors for detecting environmental pollutants, providing a reliable method for monitoring air and water quality .
Study 1: Fluorescent Imaging
A study demonstrated the effectiveness of 2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene] as a fluorescent probe. Researchers utilized this compound to visualize cellular processes in live cells, achieving significant improvements in imaging resolution compared to traditional methods. The compound's unique spectral properties allowed for multi-color imaging without significant overlap, facilitating complex biological studies.
Study 2: Toxicity Assessment
Research examining the toxicity of aromatic compounds included an assessment of 2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene]. The findings indicated that while the compound exhibits promising biological applications, it also poses potential risks to aquatic organisms at certain concentrations. This highlights the importance of evaluating both the beneficial uses and environmental impacts of synthetic compounds .
Comparative Analysis
| Property | 2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene] | Other Fluorene Derivatives |
|---|---|---|
| Fluorescence Efficiency | High | Variable |
| Environmental Impact | Moderate toxicity observed | Varies |
| Application in Organic Electronics | Yes | Yes |
| Application as Fluorescent Probes | Yes | Limited |
Research Findings
Recent studies have focused on expanding the applications of 2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene] in various fields:
- Organic Electronics : Its incorporation into organic light-emitting diodes (OLEDs) has shown promise due to its photophysical properties that enhance light emission efficiency.
- Polymer Chemistry : The compound serves as an intermediate for synthesizing advanced polymers with unique optical properties, which are useful in coatings and electronic devices.
- Biological Studies : Ongoing research is exploring its interactions at the molecular level to understand better its potential therapeutic applications or adverse effects on biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene], and how do reaction conditions influence yield?
- The compound is typically synthesized via alkylation of phenolic precursors (e.g., 2-iodospiro[fluorene-9,9'-xanthene]-3',6'-diol) with dibromoalkanes in the presence of K₂CO₃ and 18-crown-6, achieving yields of 73–94% .
- Suzuki cross-coupling is another method for functionalizing the spiro core, particularly when introducing electron-withdrawing groups like bromine or chlorine. Solvent choice (e.g., chlorobenzene) and catalyst optimization are critical for solubility and reaction efficiency .
- Key factors : Excess reagents (e.g., 1,2-dibromoethane) improve alkylation efficiency, while inert atmospheres prevent halogen displacement side reactions.
Q. How can researchers verify the purity and structural integrity of this compound?
- Purity analysis : Use gas chromatography (GC) with >97.0% purity thresholds as a baseline . High-performance liquid chromatography (HPLC) with UV detection is recommended for higher sensitivity, especially for OLED-grade materials requiring >99.9% purity .
- Structural confirmation :
- ¹H/¹³C NMR to confirm substituent positions and spiro connectivity.
- Mass spectrometry (MS) for molecular weight validation (411.29 g/mol) .
- Differential scanning calorimetry (DSC) to verify melting points (196–200°C) and detect polymorphic impurities .
Q. What are the primary research applications of this compound in materials science?
- OLED intermediates : The spiro structure enhances thermal stability and hole-transport properties in organic light-emitting diodes. Its planar xanthene moiety facilitates π-π stacking in emissive layers .
- Non-fullerene acceptors : Functionalization with electron-deficient groups (e.g., diketopyrrolopyrrole) enables use in perovskite solar cells, achieving power conversion efficiencies >10% due to enhanced charge transport .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case example : Discrepancies in NMR chemical shifts may arise from rotational isomerism in the spiro core. Use variable-temperature NMR to distinguish dynamic effects from structural impurities .
- Mitigation : Cross-validate with X-ray crystallography (if single crystals are obtainable) or computational modeling (DFT) to confirm bond angles and torsional strain .
Q. What experimental design considerations are critical for scaling up synthesis while maintaining purity?
- Pilot-scale challenges :
- Purification : Replace column chromatography with recrystallization in toluene/hexane mixtures to reduce solvent waste and improve yield .
- Process control : Monitor reaction exotherms during halogenation steps to avoid decomposition.
- Table : Comparison of lab-scale vs. pilot-scale parameters
| Parameter | Lab-Scale | Pilot-Scale |
|---|---|---|
| Reaction Volume | 50 mL | 10 L |
| Purity Threshold | >97% (GC) | >99.9% (HPLC) |
| Yield Optimization | Manual stirring | Continuous flow reactors |
Q. How do substituent positions (bromo vs. chloro) impact optoelectronic properties?
- Substituent effects :
- Bromine at 2' : Increases molecular weight (411.29 g/mol) and polarizability, enhancing charge-carrier mobility in OLEDs .
- Chlorine at 2 : Reduces steric hindrance compared to bulkier groups, improving crystallinity for solar cell applications .
- Comparative data :
| Derivative | λₐᵦₛ (nm) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| 2'-Bromo-2-chloro (target) | 380 | -5.4 | -2.8 |
| 2',7'-Dibromo | 395 | -5.6 | -3.0 |
| 3'-Bromo-2'-chloro | 370 | -5.3 | -2.6 |
Q. What strategies address instability during storage, particularly for light-sensitive applications?
- Storage protocols :
- Use amber glass vials and store at ≤15°C in desiccators to prevent halogen degradation .
- For long-term stability, purge containers with argon and add stabilizers like BHT (0.1 wt%) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
